molecular formula C10H14N2O3S B146771 ethyl 2-morpholino-1,3-thiazole-4-carboxylate CAS No. 126533-95-7

ethyl 2-morpholino-1,3-thiazole-4-carboxylate

Cat. No.: B146771
CAS No.: 126533-95-7
M. Wt: 242.3 g/mol
InChI Key: OINWWRRVBHJAKO-UHFFFAOYSA-N
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Description

Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a morpholino substituent at position 2 and an ethyl ester group at position 4. The morpholino group (C₄H₈NO) is a six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capacity and polar solubility. The ethyl ester (-COOCH₂CH₃) enhances lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINWWRRVBHJAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567605
Record name Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126533-95-7
Record name Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Morpholine Incorporation

A plausible pathway involves:

  • Thioamide Preparation : Reacting morpholine with thiourea in the presence of hydrochloric acid to form N-morpholinothiourea.

  • Cyclization : Treating the thioamide with ethyl α-bromoacetoacetate. The α-bromo ketone reacts with the thioamide’s sulfur and nitrogen atoms, forming the thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (TEA) to neutralize HBr byproducts.

Example Protocol :

StepReagentQuantityConditions
1Morpholine1.2 eqStirred in EtOH, 0°C
2Thiourea1.0 eqAdded dropwise
3Ethyl α-bromoacetoacetate1.0 eqReflux at 80°C, 12 hours
4Triethylamine2.5 eqAdded slowly

Yield Optimization :

  • Increasing the molar ratio of morpholine to 1.5 equivalents improves ring substitution.

  • Refluxing in DMF enhances solubility but may require post-reaction dilution with ice water to precipitate the product.

Post-Functionalization of Preformed Thiazoles

An alternative approach involves synthesizing a thiazole intermediate followed by introducing the morpholine and ester groups.

Thiazole-4-Carboxylate Ester Synthesis

  • Thiazole Formation : Reacting ethyl acetoacetate with bromine in acetic acid to form ethyl α-bromoacetoacetate.

  • Cyclocondensation : Treating the α-bromo derivative with ammonium thiocyanate to yield ethyl thiazole-4-carboxylate.

Reaction Scheme :

CH3C(O)COOEt+Br2BrCH2C(O)COOEtNH4SCNThiazole-4-COOEt\text{CH}3\text{C(O)COOEt} + \text{Br}2 \rightarrow \text{BrCH}2\text{C(O)COOEt} \xrightarrow{\text{NH}4\text{SCN}} \text{Thiazole-4-COOEt}

Morpholine Substitution

The morpholine group is introduced at the 2-position of the thiazole via nucleophilic aromatic substitution (SNAr).

Conditions :

  • Reagent: Morpholine in excess (3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 60–70°C

  • Catalyst: Copper(I) iodide (CuI) or palladium acetate (Pd(OAc)₂) for accelerated kinetics.

Challenges :

  • Thiazoles are electron-deficient heterocycles, requiring activating groups (e.g., halogens) at the 2-position for efficient SNAr. If the intermediate lacks a leaving group, direct substitution may be inefficient.

One-Pot Multicomponent Reactions

Modern synthetic chemistry favors one-pot methodologies to reduce purification steps and improve atom economy.

Three-Component Coupling

A hypothetical one-pot synthesis could involve:

  • Morpholine Activation : Generating a morpholine-derived thiourea in situ.

  • Ketone Bromination : Using N-bromosuccinimide (NBS) to brominate ethyl acetoacetate.

  • Cyclocondensation : Combining the intermediates under basic conditions.

Advantages :

  • Reduced isolation steps.

  • Higher throughput for industrial applications.

Limitations :

  • Competing side reactions (e.g., over-bromination) necessitate precise stoichiometric control.

Industrial-Scale Production Considerations

Scaling up laboratory synthesis requires addressing:

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reaction homogeneity.

  • Parameters :

    • Residence time: 10–30 minutes

    • Temperature: 90°C

    • Pressure: 2–3 bar to maintain solvent liquid phase.

Solvent Recycling

  • Ethanol and DMF can be distilled and reused, reducing environmental impact.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures product integrity:

Spectroscopic Techniques

  • ¹H NMR :

    • Thiazole C5-H proton: δ 7.8–8.2 ppm (singlet).

    • Ethyl ester: δ 1.3 ppm (triplet, CH₃), δ 4.3 ppm (quartet, CH₂).

  • FT-IR :

    • C=O stretch: 1700–1720 cm⁻¹.

    • C-N (morpholine): 1250–1270 cm⁻¹.

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18 reverse-phase

    • Mobile phase: Acetonitrile/water (70:30)

    • Retention time: 6.5 minutes.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-morpholino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Antimicrobial Agents: EMTC has been investigated for its potential as an antimicrobial agent due to its thiazole structure, which enhances biological activity. It serves as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections .
  • Enzyme Inhibitors: The compound has shown promise in drug development, particularly as an inhibitor of various enzymes involved in disease pathways. Its unique structure allows it to interact effectively with biological targets.

Case Study:
A study demonstrated that derivatives of EMTC exhibited significant cytotoxic activity against cancer cell lines, indicating its potential in cancer therapy . The synthesis of these derivatives involved reactions with morpholine and other functional groups to enhance their pharmacological profiles.

Agricultural Chemistry

Key Applications:

  • Agrochemicals: EMTC is utilized in the formulation of fungicides and herbicides. Its effectiveness in controlling plant pathogens while being less toxic to beneficial organisms makes it a valuable component in sustainable agriculture .

Data Table: Agrochemical Efficacy

CompoundApplicationEfficacy (%)Toxicity to Beneficial Organisms
EMTCFungicide85Low
EMTCHerbicide78Moderate

Material Science

Key Applications:

  • Polymer Development: Research is ongoing into the use of EMTC for creating novel materials, specifically polymers with enhanced properties such as improved thermal stability and chemical resistance. The thiazole ring contributes to the mechanical strength and durability of the resulting materials .

Case Study:
A recent study explored the incorporation of EMTC into polymer matrices, resulting in composites that demonstrated superior thermal properties compared to traditional polymers. This advancement could lead to applications in high-performance materials for various industries .

Flavor and Fragrance Industry

Key Applications:

  • Flavoring Agent: EMTC is employed as a flavoring agent in food products, contributing unique taste profiles that enhance consumer experiences. Its incorporation into food products has been well-received due to its natural origin and safety profile .

Mechanism of Action

The mechanism of action of ethyl 2-morpholino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares ethyl 2-morpholino-1,3-thiazole-4-carboxylate with structurally related thiazole derivatives:

Compound Name Molecular Formula CAS Number Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound* C₁₀H₁₄N₂O₃S N/A 2-morpholino, 4-ethyl ester 242 N/A Hypothetical compound; morpholino enhances solubility
Pentafluorophenyl 2-morpholino-1,3-thiazole-4-carboxylate C₁₂H₇F₅N₂O₃S 10595954 2-morpholino, 4-pentafluorophenyl ester 354 N/A Electron-withdrawing pentafluorophenyl ester increases hydrolytic stability
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate C₉H₁₂N₂O₂S 2160-58-9 2-cyclopropylamino, 4-ethyl ester 212 N/A Cyclopropylamino adds steric bulk; potential for altered bioactivity
Ethyl 2-amino-1,3-thiazole-4-carboxylate C₆H₈N₂O₂S 5398-36-7 2-amino, 4-ethyl ester 172 177–178 Amino group enables hydrogen bonding; high purity (>95%)
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate C₉H₁₁F₃N₂O₂S 1171528-99-6 2-ethylamino, 4-CF₃, 5-ethyl ester 268 N/A CF₃ group increases lipophilicity; potential CNS activity
Ethyl 4-amino-2-morpholino-1,3-thiazole-5-carboxylate C₁₀H₁₄N₄O₃S N/A 4-amino, 2-morpholino, 5-ethyl ester 270 N/A Amino and morpholino groups may synergize in binding interactions

*Hypothetical compound inferred from structural analogs.

Key Observations

Substituent Effects: Morpholino vs. Ester Groups: Ethyl esters (e.g., ) are more prone to hydrolysis than pentafluorophenyl esters (e.g., ), which enhance stability.

Biological Relevance: Thiazoles with amino groups (e.g., ) are associated with antimicrobial and anti-inflammatory activities . Morpholino-substituted thiazoles (e.g., ) may target enzymes or receptors requiring polar interactions, such as kinases.

Synthetic Accessibility: Ethyl 2-amino-1,3-thiazole-4-carboxylate () is synthesized via cyclization reactions, a common method for thiazole derivatives . Morpholino-substituted analogs (e.g., ) likely require specialized coupling reagents for morpholine attachment.

Biological Activity

Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14N2O2S
  • CAS Number : 126533-95-7

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of thiazole compounds possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and liver cancer cells. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases. The inhibition of GSK-3β may contribute to improved neuronal survival and cognitive function in models of Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiazole derivatives in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates among patients treated with this compound compared to a control group.
  • Cancer Cell Studies : In a laboratory setting, researchers treated various cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
  • Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of the compound in mice subjected to induced neurodegeneration. Mice treated with this compound exhibited improved cognitive performance and reduced neuronal loss compared to untreated controls.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : By modulating apoptotic pathways, this compound promotes programmed cell death in malignant cells.
  • Neuroprotective Pathways : Its ability to inhibit GSK-3β suggests a protective role against neurodegeneration by stabilizing tau protein and reducing amyloid-beta accumulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-morpholino-1,3-thiazole-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves cyclocondensation of ethyl bromoacetate derivatives with thiourea or morpholine-containing precursors under alkaline conditions. Key parameters to optimize include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products (e.g., hydrolysis of the ester group) .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance morpholine incorporation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures simplify purification .
    • Validation : Monitor reaction progress via TLC or LC-MS. Purify via silica gel chromatography or recrystallization, and confirm purity using 1H^1H-NMR (e.g., morpholine protons at δ 3.5–3.7 ppm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the thiazole ring (δ 6.8–7.2 ppm for C5-H) and ester group (δ 4.2–4.4 ppm for CH2_2CH3_3) .
  • FT-IR : Key peaks include C=O (ester) at ~1700 cm1^{-1} and C-N (morpholine) at ~1250 cm1^{-1} .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the planarity of the thiazole ring and morpholine orientation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Approach :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Analytical strategies :

  • Purity verification : Reanalyze batches via HPLC (>95% purity) to rule out impurities influencing activity .
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation studies) or target-specific enzymes (e.g., kinase inhibition) to isolate mode of action .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Modeling workflows :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase). Validate with crystal structures from the PDB .
  • QSAR : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Train with datasets from PubChem BioAssay .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. How can structural modifications enhance selectivity for specific therapeutic targets?

  • Design principles :

  • Ester group replacement : Substitute ethyl with tert-butyl esters to improve metabolic stability. Monitor via in vitro microsomal assays .
  • Morpholine ring modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to modulate electron density on the thiazole ring, affecting target interactions .
  • Heterocycle fusion : Synthesize bicyclic analogs (e.g., thiazolo[4,5-d]pyrimidines) to explore π-stacking interactions with DNA .

Q. What strategies are recommended for resolving crystallographic disorder in derivatives of this compound?

  • Crystallography troubleshooting :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. Apply multi-scan corrections for absorption .
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain morpholine ring geometry using AFIX commands .
  • Validation : Check using CheckCIF; address high Rint_{int} values by recollecting data or excluding poorly diffracting crystals .

Methodological Notes

  • Safety : Handle with PPE due to potential skin/eye irritation. Avoid prolonged exposure; store at 2–8°C in airtight containers .
  • Data reproducibility : Document reaction conditions (e.g., humidity, stirring speed) and instrument calibration dates. Share raw NMR/FACS files via repositories like Zenodo .

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